

Application Notes and Protocols for WYZ90 in Live-Cell Imaging

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Compound of Interest

Compound Name: WYZ90

Cat. No.: B156209

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Introduction

WYZ90 is a novel, cell-permeable fluorescent probe designed for the real-time imaging of Glycogen Synthase Kinase 3 Beta (GSK-3 β) activity in live cells. GSK-3 β is a key serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 β activity has been implicated in various diseases, including neurodegenerative disorders, cancer, and metabolic diseases. **WYZ90** offers a powerful tool for investigating the dynamic regulation of GSK-3 β in living cells and for screening potential therapeutic modulators of its activity.

Mechanism of Action

WYZ90 is a specific inhibitor of GSK-3 β . Its fluorescence emission is significantly enhanced upon binding to the active site of GSK-3 β . This property allows for the direct visualization of GSK-3 β activity within cellular compartments. A decrease in **WYZ90** fluorescence can be correlated with the inhibition of GSK-3 β , either by **WYZ90** itself at higher concentrations or by other pharmacological agents.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the use of **WYZ90** in live-cell imaging applications.

Table 1: Spectral Properties of **WYZ90**

Property	Wavelength (nm)
Excitation Maximum	488
Emission Maximum	525

Table 2: Recommended Working Concentrations for Live-Cell Imaging

Cell Type	Recommended Concentration Range (nM)	Incubation Time (minutes)
HeLa	50 - 200	30 - 60
SH-SY5Y	100 - 500	45 - 90
Primary Neurons	25 - 100	30 - 60

Table 3: Photostability of **WYZ90**

Imaging Condition	Half-life of Fluorescence (seconds)
Continuous Excitation (488 nm, 10% laser power)	> 300
Intermittent Excitation (1 frame/minute)	> 1800

Experimental Protocols

1. General Guidelines for Live-Cell Imaging

Successful live-cell imaging requires maintaining cell health and minimizing phototoxicity.^{[1][2][3]} Key considerations include:

- Environment: Maintain physiological conditions (37°C, 5% CO₂, and humidity) throughout the experiment using a stage-top incubator or a heated, enclosed microscope chamber.[3]
- Media: Use appropriate cell culture media, which may require buffering for long-term imaging.
- Phototoxicity: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[1][3] Consider using time-lapse imaging with longer intervals between acquisitions for long-term studies.[1]

2. Protocol for Staining Cells with **WYZ90**

This protocol provides a general procedure for staining live cells with **WYZ90**. Optimization may be required for different cell types and experimental conditions.

Materials:

- **WYZ90** stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Cells cultured on glass-bottom dishes or chamber slides
- Phosphate-buffered saline (PBS)

Procedure:

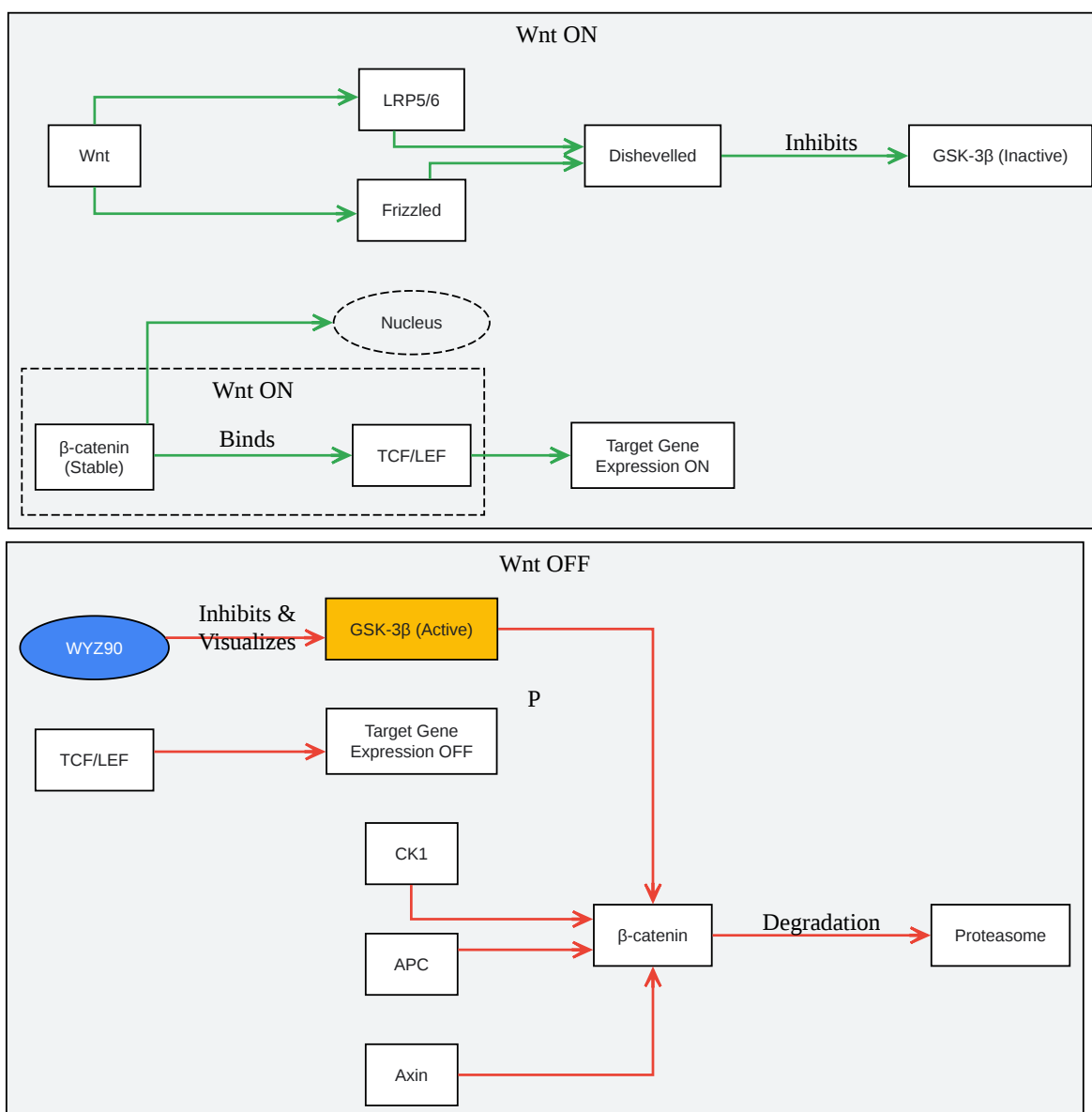
- Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.
- Preparation of **WYZ90** Staining Solution:
 - Prepare a fresh dilution of the **WYZ90** stock solution in pre-warmed live-cell imaging medium to the desired final concentration (refer to Table 2).
 - For example, to prepare a 100 nM working solution, dilute 1 µL of 1 mM **WYZ90** stock into 10 mL of imaging medium.

- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the **WYZ90** staining solution to the cells.
 - Incubate the cells at 37°C for the recommended time (refer to Table 2).
- Washing (Optional):
 - For some applications, washing the cells with fresh imaging medium after incubation may reduce background fluorescence. However, this may also reduce the intracellular signal.
- Imaging:
 - Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for **WYZ90** (e.g., FITC/GFP filter set).

Signaling Pathway and Experimental Workflow Diagrams

Wnt Signaling Pathway and the Role of GSK-3 β

The following diagram illustrates the canonical Wnt signaling pathway, highlighting the central role of GSK-3 β in the absence and presence of a Wnt ligand. **WYZ90** targets GSK-3 β , allowing for the visualization of its activity within this pathway.

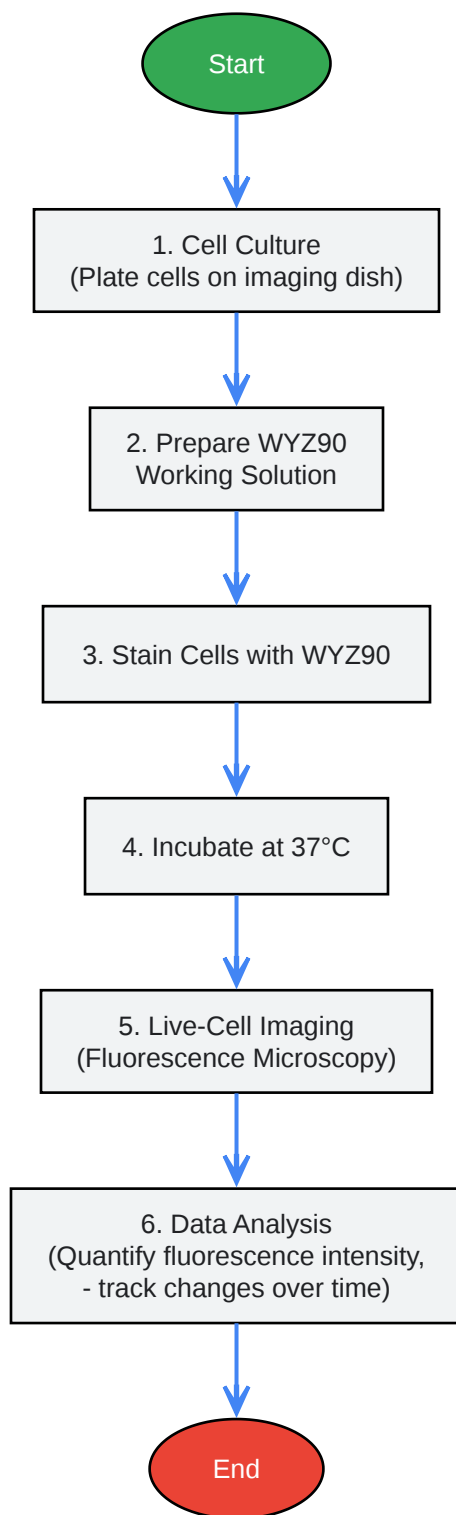


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Caption: Wnt signaling pathway and the inhibitory action of **WYZ90** on GSK-3 β .

Experimental Workflow for Live-Cell Imaging with **WYZ90**

This diagram outlines the key steps for conducting a live-cell imaging experiment using **WYZ90** to study GSK-3 β dynamics.



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Caption: A typical experimental workflow for using **WYZ90** in live-cell imaging.

Applications

- Studying GSK-3 β Dynamics: Visualize the subcellular localization and activity of GSK-3 β in real-time.
- High-Content Screening: Screen for novel inhibitors or activators of GSK-3 β in a cellular context.
- Investigating Signaling Pathways: Elucidate the role of GSK-3 β in various signaling cascades, such as the Wnt and insulin signaling pathways.
- Drug Development: Assess the on-target effects of drug candidates that modulate GSK-3 β activity.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No/Weak Signal	- Low WYZ90 concentration- Incorrect filter set- Cell type not expressing sufficient GSK-3 β	- Increase WYZ90 concentration- Verify excitation/emission filters- Use a positive control cell line
High Background	- Excess extracellular WYZ90- Autofluorescence	- Gently wash cells after staining- Use a background subtraction algorithm- Image cells in a phenol red-free medium
Phototoxicity	- High excitation light intensity- Long exposure times	- Reduce laser power- Decrease exposure time- Increase time interval between acquisitions
Cell Death	- WYZ90 toxicity at high concentrations- Unhealthy initial cell culture	- Perform a dose-response curve to determine optimal non-toxic concentration- Ensure cells are healthy before starting the experiment

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